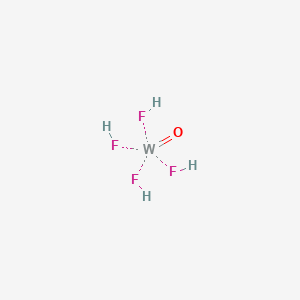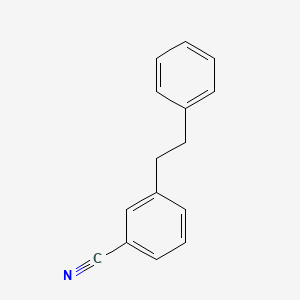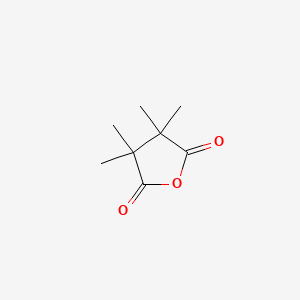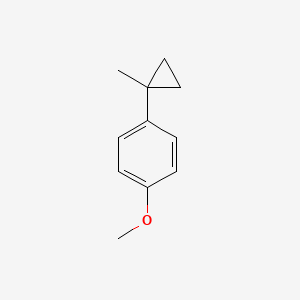
Neopentylglykoldimethylsulfat
Übersicht
Beschreibung
Neopentyl glycol dimethylsulfate, also known as 2,2-Dimethyl-1,3-propanediol dimethylsulfate, is an organic compound with the empirical formula C7H16O6S2 and a molecular weight of 260.33 . It is an important intermediate in the synthesis of various compounds, such as pharmaceuticals, pesticides, surfactants, and polymers.
Synthesis Analysis
Neopentyl glycol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde. This creates the intermediate hydroxypivaldehyde, which can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde, or by hydrogenation using palladium on carbon .Molecular Structure Analysis
The molecular structure of Neopentyl glycol dimethylsulfate consists of a neopentyl glycol (NPG) backbone with two methylsulfate moieties. The exact structure can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy .Physical And Chemical Properties Analysis
Neopentyl glycol dimethylsulfate is a colorless to light yellow liquid that is soluble in polar organic solvents, such as methanol, ethanol, and water. It has a boiling point of 235-240 °C and a melting point of -33 °C.Wissenschaftliche Forschungsanwendungen
Polymerisationskatalysator
Es wirkt als Katalysator in Polymerisationsreaktionen. Die Sulfonatgruppen können die Polymerisation bestimmter Monomere initiieren, was zur Bildung von Polymeren mit einzigartigen Eigenschaften führt .
Hydrierung von Hydroxypivaldehyd
Bei der Hydrierung von Hydroxypivaldehyd wird Neopentylglykoldimethylsulfat verwendet, um Polyole mit hohen Ausbeuten und Selektivitäten zu erhalten. Dieses Verfahren ist von Bedeutung bei der Herstellung von Polyolen für verschiedene industrielle Anwendungen .
Medizinische Chemie
Die Verbindung findet Anwendungen in der medizinischen Chemie, wo sie zur Modifizierung des hydrophilen-lipophilen Gleichgewichts von Molekülen verwendet wird, wodurch ihre pharmakokinetischen Eigenschaften beeinflusst werden .
Korrosionsinhibitor
This compound wird auf seine mögliche Verwendung als Korrosionsinhibitor untersucht. Seine molekulare Struktur könnte mit Metalloberflächen interagieren, um Oxidation und Korrosion zu verhindern .
Analytische Chemie
In der analytischen Chemie wird es aufgrund seiner gut definierten Eigenschaften und Stabilität als Standard oder Reagenz bei der Quantifizierung und Analyse chemischer Substanzen verwendet .
Umweltstudien
Die Verbindung wird auf ihre Auswirkungen auf die Umwelt untersucht, insbesondere auf den Abbau und die Umwandlung chemischer Schadstoffe. Ihre Reaktivität mit verschiedenen Umweltkontaminanten ist im Bereich der Umweltchemie von Interesse .
Wirkmechanismus
Target of Action
Neopentyl glycol dimethylsulfate, also known as 2,2-Dimethylpropane-1,3-diyl dimethanesulfonate, is a chemical compound that is used in various industrial applications
Mode of Action
The compound contains two sulfate groups, which might act as leaving groups in certain reactions, allowing the attached methyl groups to participate in alkylation reactions with nucleophiles. This means that it can transfer its methyl groups to other molecules, thereby modifying their structure and function.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of Neopentyl glycol dimethylsulfate. For example, its reactivity might be affected by the pH of the environment, while its stability could be influenced by temperature .
Safety and Hazards
Neopentyl glycol dimethylsulfate is classified as causing serious eye damage (Category 1, H318) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear protective gloves, eye protection, and face protection when handling this substance. In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention .
Biochemische Analyse
Biochemical Properties
It is known that neopentyl glycol, the parent compound, is used in the synthesis of polyesters, enhancing their stability towards heat, light, and water
Cellular Effects
It is known that neopentyl glycol, the parent compound, enhances the stability of polyesters
Molecular Mechanism
It is known that neopentyl glycol, the parent compound, is used in the synthesis of polyesters
Eigenschaften
IUPAC Name |
(2,2-dimethyl-3-methylsulfonyloxypropyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O6S2/c1-7(2,5-12-14(3,8)9)6-13-15(4,10)11/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBDNGMNEVIICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305786 | |
| Record name | Neopentyl glycol dimethylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53555-41-2 | |
| Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-dimethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53555-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 171672 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53555-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neopentyl glycol dimethylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Oxabicyclo[2.2.1]hept-2-ene](/img/structure/B1615998.png)










